molecular formula C13H13N3 B2491240 3-Benzyl-3-phenyltriaz-1-ene CAS No. 1381762-78-2

3-Benzyl-3-phenyltriaz-1-ene

Cat. No.: B2491240
CAS No.: 1381762-78-2
M. Wt: 211.268
InChI Key: IUUKDEFWMDCNFQ-UHFFFAOYSA-N
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Description

3-Benzyl-3-phenyltriaz-1-ene is a chemical compound with the molecular formula C₁₃H₁₃N₃ It is a member of the triazene family, which is characterized by the presence of a triazene group (-N=N-N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-phenyltriaz-1-ene typically involves the reaction of benzyl azide with phenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and intermediates. The reaction proceeds through the formation of a diazonium intermediate, which then undergoes coupling with phenylhydrazine to form the desired triazene compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-phenyltriaz-1-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the triazene group can yield amines.

    Substitution: The triazene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the triazene group under mild conditions, often in the presence of a catalyst or base.

Major Products

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Substituted triazene derivatives

Scientific Research Applications

3-Benzyl-3-phenyltriaz-1-ene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-phenyltriaz-1-ene involves its interaction with molecular targets through the triazene group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3-phenyltriazene
  • 3-Benzyl-3-methyltriazene
  • 3-Phenyl-3-methyltriazene

Uniqueness

3-Benzyl-3-phenyltriaz-1-ene is unique due to the presence of both benzyl and phenyl groups attached to the triazene moiety. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not fulfill. For example, the combination of benzyl and phenyl groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets.

Properties

IUPAC Name

N-benzyl-N-diazenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-15-16(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDEFWMDCNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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